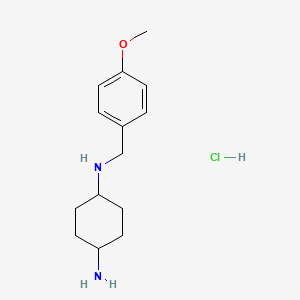![molecular formula C22H20ClN3O5 B2581964 (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-chloro-2-methoxyphenyl)methanone CAS No. 1170950-67-0](/img/structure/B2581964.png)
(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-chloro-2-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-chloro-2-methoxyphenyl)methanone" is an organic molecule known for its unique structural framework which includes a benzo[d][1,3]dioxole group, a 1,3,4-oxadiazole ring, and a methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step processes starting with the construction of the 1,3,4-oxadiazole ring. This can be achieved via the cyclization of suitable hydrazides and carboxylic acids in the presence of dehydrating agents. Subsequent coupling reactions introduce the piperidin-1-yl and the benzo[d][1,3]dioxole moieties, followed by the incorporation of the 5-chloro-2-methoxyphenyl group. Each step requires careful control of temperature, solvent conditions, and pH to optimize yield and purity.
Industrial Production Methods: Large-scale production would necessitate the optimization of reaction conditions to ensure cost-effectiveness and sustainability. This includes selecting the appropriate solvents that are both effective and environmentally friendly, as well as utilizing catalysts that can enhance reaction rates without compromising the integrity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: This compound is reactive in several contexts:
Oxidation: : It can be oxidized to introduce more functional groups onto the aromatic rings.
Reduction: : Specific reduction conditions can be used to selectively reduce the oxadiazole or methanone groups.
Substitution: : Electrophilic and nucleophilic substitutions can modify the aromatic and heterocyclic rings to produce derivatives with different properties.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used under controlled temperature conditions.
Substitution: : Utilizing halogenation, nitration, or alkylation reagents in organic solvents like dichloromethane (DCM) or ethanol.
Major Products: Reactions typically yield a variety of products, including chlorinated derivatives, methoxy-substituted compounds, and other heterocyclic analogs.
Applications De Recherche Scientifique
Chemistry: This compound can serve as a building block for creating complex organic molecules used in material sciences and nanotechnology.
Biology: Its structure suggests potential biological activities, making it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine: Due to its unique molecular framework, it is explored for developing therapeutic agents, particularly in areas such as oncology and neurology.
Industry: In the materials science domain, it could be used in the development of novel polymers and as an organic semiconductor.
Mécanisme D'action
The mechanism by which this compound exerts its effects largely depends on its interaction with biological macromolecules. It can bind to specific enzymes or receptors, altering their function and thereby modulating biochemical pathways. The benzo[d][1,3]dioxole and oxadiazole moieties are often involved in stabilizing these interactions through hydrogen bonding and pi-stacking interactions.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structural frameworks, "(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-chloro-2-methoxyphenyl)methanone" stands out due to the specific substitution pattern on the phenyl ring and the presence of the methoxy group. This grants it unique physical and chemical properties, such as higher polarity and specific binding affinities in biological systems.
Similar Compounds
(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-chloro-2-methoxyphenyl)methanone
(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methoxy-2-chlorophenyl)methanone
Propriétés
IUPAC Name |
[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5/c1-28-17-7-5-15(23)10-16(17)22(27)26-8-2-3-14(11-26)21-25-24-20(31-21)13-4-6-18-19(9-13)30-12-29-18/h4-7,9-10,14H,2-3,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKZRWXXCUTCRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate](/img/structure/B2581881.png)
![3-(4-ethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2581883.png)


![N-[[4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)morpholin-2-yl]methyl]acetamide](/img/structure/B2581890.png)
![5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-imidazole-5-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2581891.png)


![N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide](/img/structure/B2581896.png)
![N-(2,4-difluorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2581898.png)
![[(1S)-1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/new.no-structure.jpg)
![N-(3-chloro-2-methylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2581900.png)


